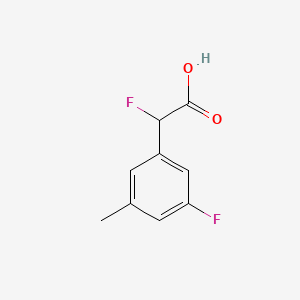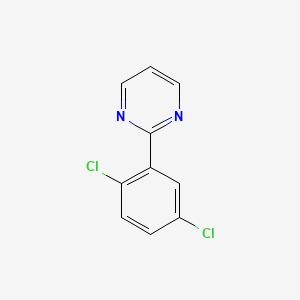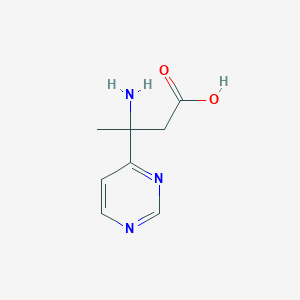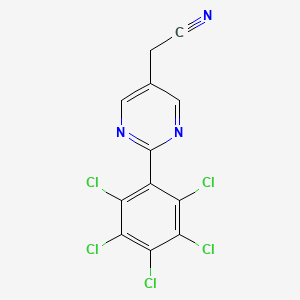
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a brominated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromomethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-nitroquinoline
- 3,8-Dibromo-6,6-bis(4-tert-butylphenyl)-6H-benzo[c]chromene
Properties
Molecular Formula |
C11H8Br3NO |
|---|---|
Molecular Weight |
409.90 g/mol |
IUPAC Name |
3,8-dibromo-6-(bromomethyl)-5-methoxyquinoline |
InChI |
InChI=1S/C11H8Br3NO/c1-16-11-6(4-12)2-9(14)10-8(11)3-7(13)5-15-10/h2-3,5H,4H2,1H3 |
InChI Key |
BQWHMPSTUBYGNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)

![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)

![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)




![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)



